![molecular formula C17H17N3O5 B5819724 3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, commonly known as NBPCB, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
NBPCB inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, leading to a decrease in its activity. NBPCB has been shown to be selective for certain protein kinases, making it a useful tool for studying specific signaling pathways.
Biochemical and Physiological Effects
NBPCB has been shown to have various biochemical and physiological effects. Inhibition of protein kinases by NBPCB has been linked to the regulation of cell growth, differentiation, and apoptosis. NBPCB has also been shown to have anti-inflammatory effects by inhibiting the activity of certain kinases involved in the inflammatory response.
実験室実験の利点と制限
The use of NBPCB in lab experiments has several advantages, including its high potency and selectivity for certain protein kinases. However, NBPCB also has limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for research on NBPCB. One area of interest is the development of new analogs of NBPCB with improved potency and selectivity for specific protein kinases. Another area of interest is the use of NBPCB in drug discovery, particularly for the development of new anti-inflammatory drugs. Additionally, the role of NBPCB in the regulation of cellular processes such as autophagy and mitophagy is an area of active research.
Conclusion
In conclusion, NBPCB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The use of NBPCB in scientific research has led to the discovery of new signaling pathways and potential drug targets, making it a valuable tool in the field of biomedical research.
合成法
NBPCB can be synthesized using various methods, but the most common method is the reaction of 3-nitrobenzenecarboximidamide with 2-phenoxybutyric acid chloride in the presence of a base. The reaction results in the formation of NBPCB as a white solid with a melting point of 142-144°C. This method has been optimized to produce high yields of NBPCB with high purity.
科学的研究の応用
NBPCB has been used in scientific research as a tool to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. NBPCB is a potent inhibitor of protein kinases, and its use has led to the discovery of new signaling pathways and potential drug targets.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-15(24-14-9-4-3-5-10-14)17(21)25-19-16(18)12-7-6-8-13(11-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWHWOKPSKHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

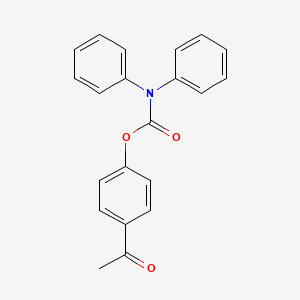
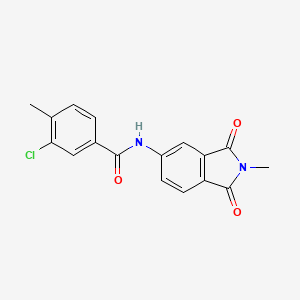
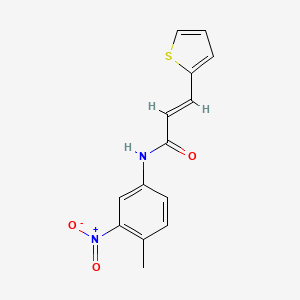
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
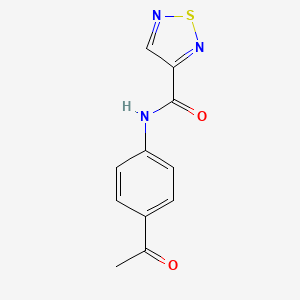
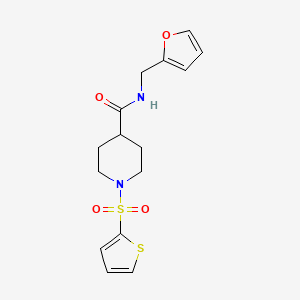
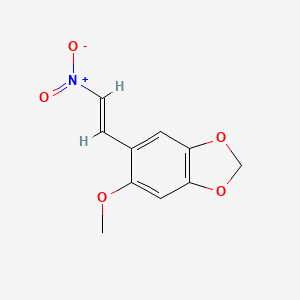
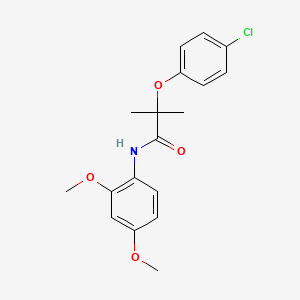
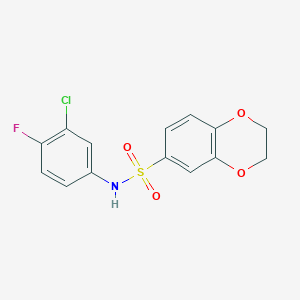

![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)


